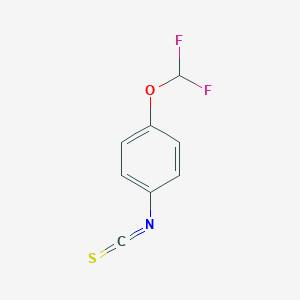
1-(ジフルオロメトキシ)-4-イソチオシアナトベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)phenyl isothiocyanate, also known as 4-(Difluoromethoxy)phenyl isothiocyanate, is a useful research compound. Its molecular formula is C8H5F2NOS and its molecular weight is 201.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Difluoromethoxy)phenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Difluoromethoxy)phenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)phenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬効
1-(ジフルオロメトキシ)-4-イソチオシアナトベンゼンを含むジフルオロメトキシベンゼン誘導体は、さまざまな医療分野で研究および利用されてきました . たとえば、ジフルオロメトキシ芳香族化合物は、抗菌剤および麻酔薬としての有効性に関する研究の対象となっています .
技術的用途
この化合物のコレクションに対する技術的な関心は、主に液晶ディスプレイの開発にあります . 電気陰性度の高いフッ素原子の高い極性と、フェニル基の潜在的な芳香族スタッキング相互作用は、ジフルオロメトキシフェニルを、永久双極子を含むネマチック液晶の構築に不可欠な成分にします .
農業的用途
ジフルオロメトキシフェニルモチーフは、フルシトリネートなどの多くの農薬や除草剤にも含まれています . これらの化合物は、害虫や不要な植物を駆除するために使用され、農業生産性の向上に貢献しています .
抗炎症作用
このモチーフは、市販薬のロフルミラストの一部としても含まれています 、慢性閉塞性肺疾患の治療に用いられる選択的な酵素阻害剤です .
生物活性
4-(Difluoromethoxy)phenyl isothiocyanate (DFMIC) has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and antifungal properties. This article compiles findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy, and potential applications.
Overview of Isothiocyanates
Isothiocyanates (ITCs) are sulfur-containing compounds derived primarily from cruciferous vegetables. They are known for their anticancer properties, which are attributed to their ability to modulate various cellular processes, including apoptosis, cell cycle regulation, and detoxification enzyme activity. DFMIC is a specific ITC that has shown promise in preclinical studies.
-
Anticancer Activity : DFMIC exhibits significant anticancer properties through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that DFMIC can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways and altering mitochondrial membrane potential .
- Epigenetic Modulation : DFMIC acts as a dual inhibitor of DNA methylation and histone deacetylation, which can reverse aberrant epigenetic modifications commonly seen in cancer .
- Synergistic Effects : When combined with conventional chemotherapeutic agents, DFMIC enhances the efficacy of these treatments while potentially reducing their side effects by targeting different pathways involved in tumor growth .
-
Antifungal Properties : Preliminary studies suggest that DFMIC possesses antifungal activity against several pathogenic fungi:
- Inhibition Rates : In vitro tests have demonstrated that DFMIC can inhibit fungal growth effectively at concentrations as low as 50 μg/mL .
- Mechanism of Action : The antifungal activity may be attributed to the disruption of fungal cell membranes and interference with essential metabolic processes .
Case Studies and Experimental Data
A variety of studies have documented the biological activities of DFMIC. Here are some key findings:
Pharmacokinetics
Understanding the pharmacokinetic profile of DFMIC is crucial for evaluating its therapeutic potential:
- Absorption and Metabolism : Initial studies suggest that DFMIC has moderate absorption rates and is metabolized primarily through hepatic pathways. The compound's half-life varies depending on the route of administration, with oral bioavailability being a critical factor for therapeutic efficacy .
- Distribution : The distribution characteristics indicate that DFMIC can penetrate tissues effectively, which is essential for its anticancer activity.
特性
IUPAC Name |
1-(difluoromethoxy)-4-isothiocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)12-7-3-1-6(2-4-7)11-5-13/h1-4,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQLHDOWYXTMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366280 |
Source


|
| Record name | 4-(Difluoromethoxy)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-92-3 |
Source


|
| Record name | 4-(Difluoromethoxy)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(difluoromethoxy)-4-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














